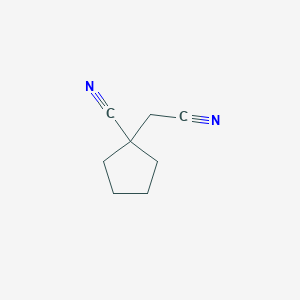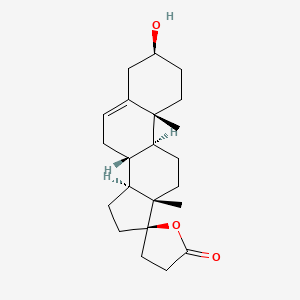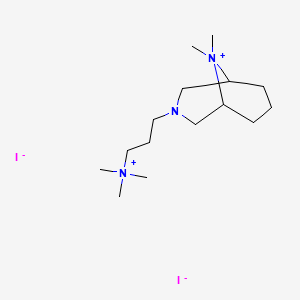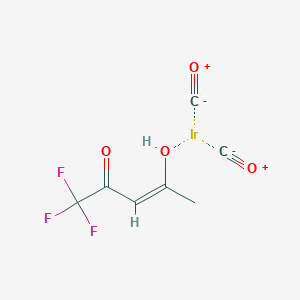
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- is a coordination compound with the molecular formula C7H4F3IrO4. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of an iridium center coordinated to two carbonyl groups and a 1,1,1-trifluoro-2,4-pentanedionato ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- typically involves the reaction of iridium trichloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: The carbonyl and trifluoro-pentanedionato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other iridium complexes.
Mechanism of Action
The mechanism of action of Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- involves coordination to target molecules through its iridium center. The compound can interact with various molecular targets, including enzymes, DNA, and proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-: Similar in structure but contains chromium instead of iridium.
Cobalt, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)-: Contains cobalt and exhibits different chemical properties and reactivity.
Uniqueness
Iridium, dicarbonyl(1,1,1-trifluoro-2,4-pentanedionato-O,O’)- is unique due to its iridium center, which imparts distinct catalytic properties and reactivity compared to its chromium and cobalt analogs. The presence of the trifluoro-pentanedionato ligand also enhances its stability and solubility in various solvents .
Properties
CAS No. |
14024-04-5 |
|---|---|
Molecular Formula |
C7H5F3IrO4 |
Molecular Weight |
402.32 g/mol |
IUPAC Name |
carbon monoxide;iridium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CO.Ir/c1-3(9)2-4(10)5(6,7)8;2*1-2;/h2,9H,1H3;;;/b3-2-;;; |
InChI Key |
DCAKENLETBFGEQ-GDNGEXCGSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.[C-]#[O+].[C-]#[O+].[Ir] |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


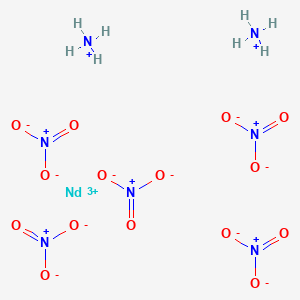
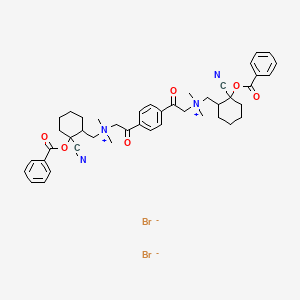
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
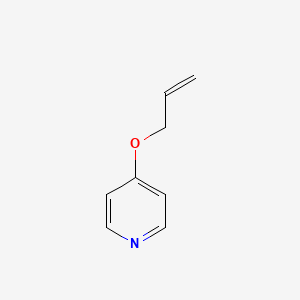
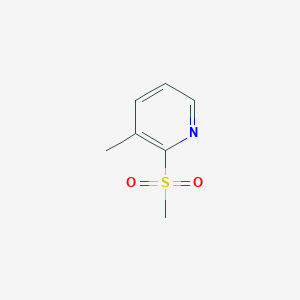
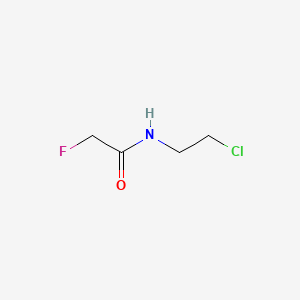

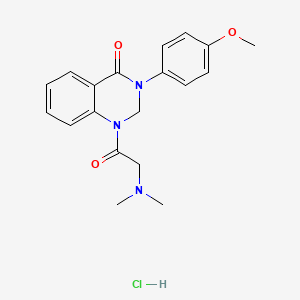


![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
